molecular formula C46H60N6O15 B12755761 5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate CAS No. 95968-41-5

5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate

Cat. No.: B12755761
CAS No.: 95968-41-5
M. Wt: 937.0 g/mol
InChI Key: HMEMIUBDKIMUMM-VTHDTUJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoxepine ring fused with a pyridine ring, and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate involves multiple steps, including the formation of the benzoxepine and pyridine rings, followed by the introduction of the N,N-diethylaminoacetyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.

Scientific Research Applications

5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.

    Biology: It may be used in studies investigating its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound could be explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((N,N-Diethylamino)acetyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine fumarate hydrate include other benzoxepine and pyridine derivatives, such as:

  • 5,11-dihydro-(1)benzoxepino(3,4-b)pyridine
  • N,N-Diethylaminoacetyl derivatives of benzoxepine
  • Pyridine-based compounds with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

95968-41-5

Molecular Formula

C46H60N6O15

Molecular Weight

937.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(diethylamino)-N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)acetamide;trihydrate

InChI

InChI=1S/2C19H23N3O2.2C4H4O4.3H2O/c2*1-3-22(4-2)12-18(23)21-19-14-9-7-11-20-16(14)13-24-17-10-6-5-8-15(17)19;2*5-3(6)1-2-4(7)8;;;/h2*5-11,19H,3-4,12-13H2,1-2H3,(H,21,23);2*1-2H,(H,5,6)(H,7,8);3*1H2/b;;2*2-1+;;;

InChI Key

HMEMIUBDKIMUMM-VTHDTUJMSA-N

Isomeric SMILES

CCN(CC(=O)NC1C2=CC=CC=C2OCC3=C1C=CC=N3)CC.CCN(CC(=O)NC1C2=CC=CC=C2OCC3=C1C=CC=N3)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O.O.O

Canonical SMILES

CCN(CC)CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2.CCN(CC)CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.